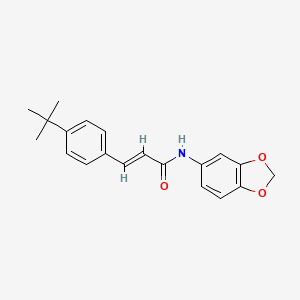

2,6-bis(methylsulfonyl)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-bis(methylsulfonyl)naphthalene (also known as MSN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. MSN is a naphthalene derivative that contains two methylsulfonyl groups attached to the 2 and 6 positions of the naphthalene ring system. In

Applications De Recherche Scientifique

Proton Exchange Membranes for Fuel Cells

Research has demonstrated the utility of naphthalene derivatives in the development of sulfonated polybenzothiazoles for use as proton exchange membranes in fuel cells. These materials, derived from naphthalene dicarboxylic acid and other monomers, exhibit excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities. Such attributes make them promising for fuel cell applications, offering an alternative to traditional membrane materials with enhanced performance characteristics (Wang et al., 2015).

Advanced Polyimide Materials

Naphthalene derivatives have also found application in the synthesis of novel polyimides with exceptional properties. For instance, fluorinated polyimides derived from naphthalene and aromatic dianhydrides have been developed, showcasing low moisture absorption, low dielectric constants, and excellent thermal stability. These materials are soluble in organic solvents, making them suitable for various industrial applications, including electronics where materials with high thermal stability and specific electrical properties are required (Chung & Hsiao, 2008).

Gas Separation Membranes

In the field of gas separation, aromatic polysulfone copolymers incorporating naphthalene moieties have been synthesized and evaluated. These materials exhibit high glass transition temperatures and significant physical properties relevant to gas separation, such as selectivity and permeability for gases like hydrogen, oxygen, and carbon dioxide. The introduction of naphthalene units contributes to the enhanced performance of these membranes, potentially surpassing that of commercial alternatives (Camacho-Zúñiga et al., 2009).

Fluorescent Chemical Sensors

Naphthalene derivatives have been developed as fluorescent sensors, demonstrating high selectivity and sensitivity towards specific ions. For example, a core-substituted naphthalene diimide sensor exhibits significant fluorescence and unique selectivity for the fluoride ion, highlighting its potential in chemical sensing applications. The sensor's ability to respond to fluoride ions through a colorimetric change offers a valuable tool for environmental monitoring and analysis (Bhosale et al., 2009).

Environmental Applications

Moreover, naphthalene sulfonates have been explored as tracers in geothermal reservoirs, showcasing their stability under high temperatures and their utility in environmental studies. Such compounds can be used to trace the flow of fluids in geothermal systems, aiding in the exploration and management of geothermal resources (Rose et al., 2001).

Propriétés

IUPAC Name |

2,6-bis(methylsulfonyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4S2/c1-17(13,14)11-5-3-10-8-12(18(2,15)16)6-4-9(10)7-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQVIHAPKMDGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)

![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)